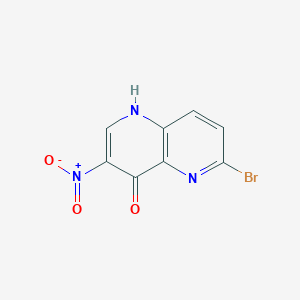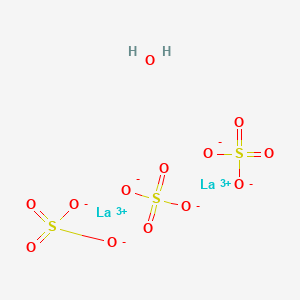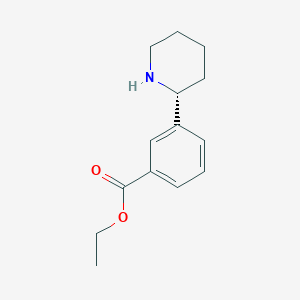![molecular formula C13H10FNO B12842996 4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde CAS No. 893738-05-1](/img/structure/B12842996.png)
4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an amino group at the 4’ position, a fluoro group at the 3’ position, and an aldehyde group at the 3 position on the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions One common method starts with the nitration of biphenyl to introduce a nitro group, followed by reduction to convert the nitro group to an amino groupFinally, the aldehyde group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the reactions proceed under mild conditions, minimizing by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions
4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-Amino-3’-fluoro[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluoro group.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluoro group can enhance binding affinity and selectivity by participating in halogen bonding. The amino group can form hydrogen bonds, while the aldehyde group can undergo nucleophilic addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3-fluorobiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
4’-Amino-3’-chloro[1,1’-biphenyl]-3-carbaldehyde: Similar structure but with a chloro group instead of a fluoro group, which can affect its reactivity and binding properties.
4’-Amino-3’-methyl[1,1’-biphenyl]-3-carbaldehyde: Contains a methyl group instead of a fluoro group, altering its electronic properties and steric hindrance.
Uniqueness
4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of functional groups that provide a balance of reactivity and stability. The fluoro group enhances its potential as a pharmacophore by improving binding affinity and metabolic stability. The amino and aldehyde groups offer versatile sites for further chemical modifications .
Propiedades
Número CAS |
893738-05-1 |
|---|---|
Fórmula molecular |
C13H10FNO |
Peso molecular |
215.22 g/mol |
Nombre IUPAC |
3-(4-amino-3-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H10FNO/c14-12-7-11(4-5-13(12)15)10-3-1-2-9(6-10)8-16/h1-8H,15H2 |
Clave InChI |
ZSTCFZNDWHYJCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)N)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12842958.png)



![1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one](/img/structure/B12842982.png)

